molecular formula C8H14 B089794 Spiro[3.4]octane CAS No. 175-56-4

Spiro[3.4]octane

Cat. No. B089794
CAS RN: 175-56-4
M. Wt: 110.2 g/mol
InChI Key: IWDANOJGJIFBEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[3.4]octane is a bicyclic organic compound with a unique spiro-bridge structure. It has been found to have various biological activities, including anti-inflammatory, antitumor, and antiviral properties.4]octane.

Mechanism Of Action

The mechanism of action of spiro[3.4]octane is not fully understood. However, it has been found to interact with various cellular pathways, including the NF-κB and MAPK pathways. It has also been found to inhibit the activity of enzymes such as COX-2 and 5-LOX. These interactions are responsible for the anti-inflammatory, antitumor, and antiviral properties of spiro[3.4]octane.

Biochemical And Physiological Effects

Spiro[3.4]octane has been found to have various biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. It can also induce apoptosis in cancer cells by activating caspases. Additionally, it can inhibit the replication of viruses by interfering with viral entry and replication. These effects make spiro[3.4]octane a promising candidate for the development of new drugs.

Advantages And Limitations For Lab Experiments

The advantages of using spiro[3.4]octane in lab experiments include its unique spiro-bridge structure and its various biological activities. However, the limitations include its low solubility in water and its potential toxicity at high concentrations. Careful consideration should be taken when using spiro[3.4]octane in lab experiments.

Future Directions

There are several future directions for the study of spiro[3.4]octane. One direction is the development of new drugs based on its biological activities. Another direction is the study of its interactions with other cellular pathways and enzymes. Additionally, the study of its potential toxicity and side effects is important for its safe use in humans. The future directions for the study of spiro[3.4]octane are vast and have the potential to lead to significant advancements in the field of drug development.
Conclusion:
In conclusion, spiro[3.4]octane is a unique bicyclic organic compound with various biological activities. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The study of spiro[3.4]octane has the potential to lead to the development of new drugs and significant advancements in the field of drug development.

Synthesis Methods

Spiro[3.4]octane can be synthesized through several methods. One of the most common methods is the Diels-Alder reaction between cyclopentadiene and ethylene. Another method involves the reaction between 1,3-cyclohexadiene and ethylene, followed by a Diels-Alder reaction with maleic anhydride. The synthesis of spiro[3.4]octane is important for its scientific research application.

Scientific Research Applications

Spiro[3.4]octane has been extensively studied for its biological activities. It has been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. It also has antitumor properties and can induce apoptosis in cancer cells. Additionally, it has been found to have antiviral properties and can inhibit the replication of viruses such as HIV and influenza. The scientific research application of spiro[3.4]octane is vast and has the potential to lead to the development of new drugs.

properties

CAS RN

175-56-4

Product Name

Spiro[3.4]octane

Molecular Formula

C8H14

Molecular Weight

110.2 g/mol

IUPAC Name

spiro[3.4]octane

InChI

InChI=1S/C8H14/c1-2-5-8(4-1)6-3-7-8/h1-7H2

InChI Key

IWDANOJGJIFBEL-UHFFFAOYSA-N

SMILES

C1CCC2(C1)CCC2

Canonical SMILES

C1CCC2(C1)CCC2

Other CAS RN

175-56-4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.